![molecular formula C12H14OS B13650065 4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)
4-(Benzo[b]thiophen-3-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzo[b]thiophen-3-yl)butan-2-ol is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[b]thiophen-3-yl)butan-2-ol typically involves the condensation of benzothiophene derivatives with appropriate reagents. One common method includes the reaction of benzothiophene with butan-2-ol in the presence of a catalyst under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Benzo[b]thiophen-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
4-(Benzo[b]thiophen-3-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is utilized in the production of materials with specific electronic properties
Mecanismo De Acción
The mechanism by which 4-(Benzo[b]thiophen-3-yl)butan-2-ol exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Benzo[b]thiophene: The parent compound with similar structural features.
Thiophene: A simpler analog with a sulfur-containing five-membered ring.
Benzofuran: A structurally related compound with an oxygen atom instead of sulfur
Uniqueness: 4-(Benzo[b]thiophen-3-yl)butan-2-ol is unique due to the presence of both the benzothiophene ring and the butan-2-ol moiety, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14OS |
|---|---|
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
4-(1-benzothiophen-3-yl)butan-2-ol |
InChI |
InChI=1S/C12H14OS/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,8-9,13H,6-7H2,1H3 |
Clave InChI |
XZJGZINXPULGIE-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CSC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


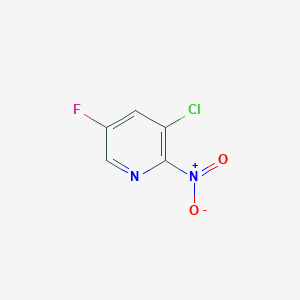
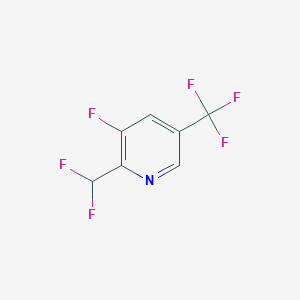
![6-Methylbenzo[b]thiophen-2-amine](/img/structure/B13650002.png)
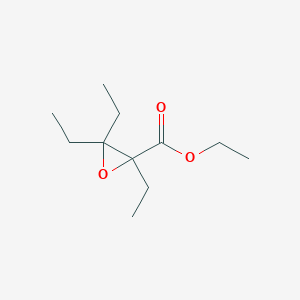
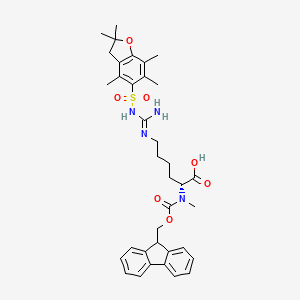
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13650034.png)

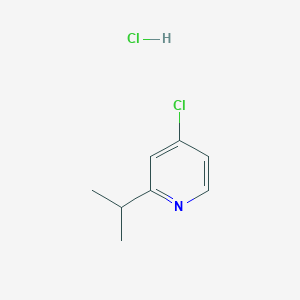
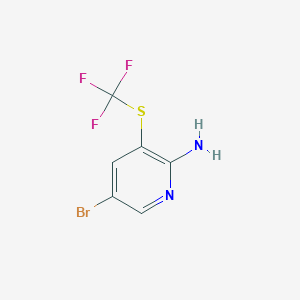

![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)
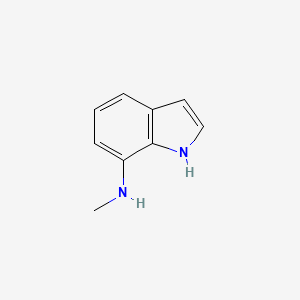
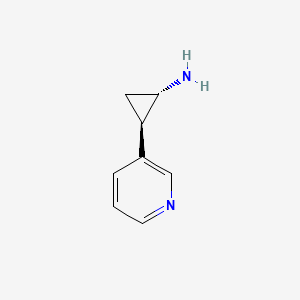
![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
